molecular formula C49H55N9O7 B612244 Elbasvir CAS No. 1370468-36-2

Elbasvir

カタログ番号 B612244
CAS番号: 1370468-36-2
分子量: 882.02
InChIキー: BVAZQCUMNICBAQ-PZHYSIFUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Elbasvir is a direct-acting antiviral medication used as part of combination therapy to treat chronic hepatitis C, an infectious liver disease caused by infection with the hepatitis C virus (HCV) . It was developed by Merck and completed Phase III trials . It is used in combination with the NS3/4A protease inhibitor grazoprevir under the trade name Zepatier .


Synthesis Analysis

The large-scale enantioselective synthesis of the chiral amine unit of HCV NS5A inhibitor Elbasvir has been accomplished in six steps, with a 55% overall yield . The process includes a highly enantioselective reduction of the NH imine using R-(+)-diphenylprolinol with NaBH4 .


Molecular Structure Analysis

Elbasvir is an inhibitor of the HCV non-structural protein 5A . While the precise role of this protein is unknown, it is essential to viral replication and virion assembly .


Chemical Reactions Analysis

Elbasvir and grazoprevir appear to undergo modest hepatic metabolism and are excreted primarily unchanged (~80% parent drug found) in feces . Both elbasvir and grazoprevir are substrates of cytochrome P450 (CYP) 3A4 enzyme .


Physical And Chemical Properties Analysis

Elbasvir has a molecular weight of 882.02 . It reaches peak plasma concentrations three hours after oral intake together with grazoprevir . In hepatitis C patients, steady state concentrations are found after about six days . Plasma protein binding is over 99.9%, mainly to albumin and alpha-1-acid glycoprotein .

科学的研究の応用

Treatment of Chronic Hepatitis C Virus (HCV) Genotypes 1 and 4

Elbasvir, in combination with Grazoprevir, is used for the treatment of chronic HCV genotype 1 and 4 infection . This combination has been approved in the EU, USA, Canada, Japan, Australia, Saudi Arabia, Israel, and Switzerland . It provides high rates of sustained virological response at 12 weeks (SVR12) in treatment-naive and -experienced adult patients with chronic HCV genotype 1a, 1b, or 4 infection .

Treatment of Difficult-to-Treat Populations

Elbasvir/Grazoprevir is effective in treating difficult-to-treat populations, including those with or without compensated cirrhosis, HIV co-infection, inherited blood disorders, chronic kidney disease, patients receiving opioid agonist therapy, or of Japanese origin .

Treatment of Chronic Hepatitis C Virus (HCV) Genotype 1 Infection

A study compared the safety and effectiveness of Elbasvir/Grazoprevir ± Ribavirin with Ombitasvir/Paritaprevir/Ritonavir/Dasabuvir ± Ribavirin in patients with chronic Hepatitis C virus genotype 1 infection . The study found no significant difference between the two regimens regarding the incidence of drug-induced liver injury (DILI) and effectiveness during the treatment .

Breakthrough Therapy Designation

In April 2015, the United States Food and Drug Administration (FDA) granted breakthrough therapy designations to Grazoprevir/Elbasvir for the treatment of certain patients with chronic HCV infection (genotypes 1 and 4) . This designation is intended to expedite the development and review of a candidate that is planned for use, alone or in combination, to treat a serious or life-threatening disease or condition .

Effect of SLCO1B1 Genotype on Grazoprevir Pharmacokinetics

The FDA has evaluated the effect of SLCO1B1 genotype on Grazoprevir pharmacokinetics and response to Elbasvir/Grazoprevir treatment in patients with chronic hepatitis C virus infection .

Real-World Effectiveness of Elbasvir/Grazoprevir

A study evaluated the effectiveness of Elbasvir/Grazoprevir among HCV-infected patients in a real-world clinical setting . The study found that Elbasvir/Grazoprevir is an all‐oral direct‐acting antiviral agent (DAA) with high sustained virologic response (SVR) in clinical trials .

Safety And Hazards

Elbasvir is classified as a Category 2 hazard, meaning it is combustible and suspected of causing cancer if inhaled . Contact with dust can cause mechanical irritation or drying of the skin . It is recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes .

将来の方向性

The clinical pharmacokinetics of elbasvir/grazoprevir in specific special populations (pediatrics, HIV co-infected patients, or subjects who exhibit multiple comorbidities) require more investigation . Mechanistic experiments are needed to demonstrate the precise relative % contribution of CYP3A4 and the role of other enzymes involved in elbasvir/grazoprevir metabolism .

特性

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[(6S)-3-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,51,53)(H,54,61)(H,55,62)/t37-,38-,41-,42-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAZQCUMNICBAQ-PZHYSIFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H55N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

882.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Elbasvir is an inhibitor of the HCV non-structural protein 5A. While the precise role of this protein is unknown, it is essential to viral replication and virion assembly.[synthesis] Potential modes of action of NS5A inhibitors like elbasvir include blocking signaling interactions, redistribution of NS5A from the endoplasmic reticulum to the surface of lipid droplets, and modification of the HCV replication complex. Computational target-based _in silico_ research suggests that elbasvir may carry activity at several proteins required for replication of SARS-CoV-2 - namely RNA-dependent RNA polymerase, helicase, and papain-like proteinase - although specific activity has yet to be affirmed by follow-up clinical studies.
Record name Elbasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11574
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elbasvir

CAS RN

1370468-36-2
Record name Elbasvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370468-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elbasvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370468362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elbasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11574
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dimethyl N,Nâ?²-([(6S)-6-phenylindolo[1,2-c][1,3]benzoxazine-3,10-diyl]bis{1H-imidazole-5,2-diyl-(2S)-pyrrolidine-2,1-diyl[(2S)-3-methyl-1-oxobutane-1,2-diyl]})dicarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELBASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/632L571YDK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the mechanism of action of Elbasvir?

A1: Elbasvir is a potent and selective inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). [, , , , ] It exerts its antiviral activity by binding to NS5A and interfering with its function, which is essential for viral replication. [, ]

Q2: How does Elbasvir's binding to NS5A inhibit HCV replication?

A2: While the exact mechanism is not fully elucidated, Elbasvir's binding to NS5A disrupts critical viral processes, including RNA replication and virion assembly. [, , ] This disruption ultimately halts the production of new viral particles.

Q3: Does Elbasvir target specific HCV genotypes?

A3: Yes, Elbasvir exhibits potent antiviral activity against HCV genotypes 1a, 1b, 4, and 6. [, , , , ] It also shows activity against genotypes 2a and 3a, but the response may be less pronounced. []

Q4: Are there differences in Elbasvir's effectiveness against different HCV genotypes?

A4: Yes, clinical trials have shown that Elbasvir is highly effective in treating genotypes 1 and 4 infections. [] The efficacy against other genotypes can vary, and factors like the presence of resistance-associated substitutions need to be considered. [, ]

Q5: What is the molecular formula and weight of Elbasvir?

A5: This information is not explicitly provided within the provided research abstracts.

Q6: Is there any spectroscopic data available for Elbasvir?

A6: The provided research abstracts do not offer specific spectroscopic data for Elbasvir.

Q7: Does Elbasvir possess any catalytic properties?

A7: Elbasvir is not known to exhibit catalytic properties. Its mechanism of action primarily involves binding and inhibiting a specific viral protein.

Q8: Have computational methods been used to study Elbasvir?

A9: Yes, computational docking simulations have been employed to predict the binding affinity of Elbasvir to various SARS-CoV-2 proteins, suggesting a potential for repurposing the drug for COVID-19 treatment. []

Q9: Are there ongoing efforts to modify Elbasvir's structure to improve its activity?

A11: While the provided abstracts do not directly mention ongoing structural modifications of Elbasvir, the research highlights the importance of understanding the impact of HCV NS5A mutations on drug resistance. [, ] This understanding can guide future drug design efforts to overcome resistance and potentially target a broader range of HCV genotypes.

Q10: What SHE (Safety, Health, and Environment) regulations are relevant to Elbasvir's development and manufacturing?

A10: The provided research primarily focuses on the clinical efficacy and safety of Elbasvir, without delving into specific SHE regulations related to its development and manufacturing.

Q11: How is Elbasvir absorbed, distributed, metabolized, and excreted (ADME) in the body?

A14: While the provided abstracts do not detail the complete ADME profile of Elbasvir, research indicates that it is primarily excreted through feces. [] It does not require dosage adjustments in patients with renal impairment. []

Q12: What are the pharmacokinetic interactions of Elbasvir with other medications?

A12: Studies have explored Elbasvir's pharmacokinetic interactions with various drugs, including:

  • HIV Protease Inhibitors: Co-administration with HIV protease inhibitors (atazanavir, lopinavir, darunavir) significantly increases Grazoprevir exposure, leading to a contraindication for their combined use. []
  • Famotidine and Pantoprazole: Gastric acid-reducing agents like famotidine and pantoprazole do not significantly alter the pharmacokinetics of Elbasvir. []
  • Raltegravir and Dolutegravir: No clinically relevant drug interactions were observed when Elbasvir was co-administered with HIV integrase inhibitors raltegravir or dolutegravir. []
  • Tenofovir Disoproxil Fumarate (TDF): Co-administration with TDF does not result in clinically significant changes in tenofovir exposure. []
  • Doravirine: Co-administration with doravirine results in a modest increase in doravirine exposure, but this is not considered clinically meaningful. []
  • Warfarin: Elbasvir, when co-administered with Grazoprevir, can decrease warfarin sensitivity during treatment, which recovers after treatment completion. []

Q13: Has the efficacy of Elbasvir been demonstrated in preclinical models?

A16: Yes, Elbasvir has demonstrated potent antiviral activity in preclinical studies using HCV replicons, which are cell-based systems that mimic viral replication. [, , ] These studies have been crucial in evaluating its activity against various HCV genotypes and resistance-associated variants.

Q14: What do clinical trials tell us about the efficacy of Elbasvir in treating HCV infection?

A17: Extensive clinical trials have demonstrated that Elbasvir, in combination with Grazoprevir, achieves high sustained virologic response rates (SVR12) in patients with HCV genotype 1, 4, and 6 infections. [, , , , ] These trials have included diverse patient populations, including those with cirrhosis, HIV co-infection, and advanced chronic kidney disease.

Q15: What are the common mechanisms of resistance to Elbasvir?

A18: The most common resistance mechanism involves amino acid substitutions in the HCV NS5A protein, particularly at positions 28, 30, 31, and 93. [, , , ] These substitutions can alter Elbasvir's binding affinity, reducing its effectiveness.

Q16: Does Elbasvir exhibit cross-resistance with other HCV antiviral drugs?

A19: While Elbasvir shows no cross-resistance with NS3/4A protease inhibitors like Grazoprevir, [] cross-resistance can occur with other NS5A inhibitors. [] The specific substitutions in the NS5A protein determine the extent of cross-resistance.

Q17: Are there any specific drug delivery strategies being explored to improve the delivery of Elbasvir?

A17: The provided research abstracts do not discuss specific drug delivery strategies for Elbasvir.

Q18: What analytical methods are used to quantify Elbasvir in biological samples?

A18: Several analytical methods have been developed and validated for quantifying Elbasvir in various matrices:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and specific method has been used to quantify Elbasvir in human plasma. [, ]
  • High-performance liquid chromatography (HPLC): Various HPLC methods, including RP-HPLC (reverse-phase HPLC), have been developed for the simultaneous determination of Elbasvir and Grazoprevir in bulk and pharmaceutical dosage forms. [, , , , ]

Q19: What is the environmental impact of Elbasvir?

A19: This information is not discussed within the scope of the provided research abstracts.

Q20: What is known about the dissolution and solubility properties of Elbasvir?

A20: Specific dissolution and solubility data are not detailed within the provided research abstracts.

Q21: How are the analytical methods used for Elbasvir validated?

A26: Developed analytical methods for Elbasvir, particularly the LC-MS/MS and HPLC methods, undergo rigorous validation according to guidelines set by regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [, , , , ] This validation ensures that the methods are accurate, precise, specific, and reliable for their intended purpose.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。